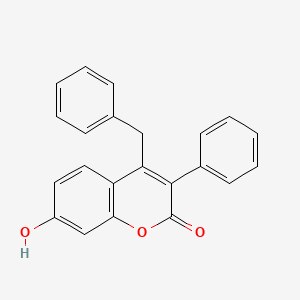

4-Benzyl-7-hydroxy-3-phenylcoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-7-hydroxy-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its unique structural features, which include a benzyl group at the 4-position, a hydroxy group at the 7-position, and a phenyl group at the 3-position of the coumarin core.

Mécanisme D'action

Target of Action

4-Benzyl-7-hydroxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds characterized by a benzene ring fused to an α-pyrone ring Coumarins have been known to interact with various enzymes and proteins, influencing numerous biological and therapeutic properties .

Mode of Action

Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has led to their wide-ranging applications in science and technology, including the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Biochemical Pathways

Coumarins are secondary metabolites that participate in various metabolic pathways . They play a key role in the biosynthesis in plants and have numerous biological and therapeutic properties

Pharmacokinetics

Coumarins are known to undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .

Result of Action

Coumarin derivatives have been known to exhibit various therapeutic effects, including anticancer, antimicrobial, and antioxidant activities .

Analyse Biochimique

Biochemical Properties

Coumarins, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of varying dosages of 4-Benzyl-7-hydroxy-3-phenylcoumarin in animal models have not been reported. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not currently known

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-7-hydroxy-3-phenylcoumarin can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-benzylphenol with ethyl phenylacetoacetate under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes such as the Knoevenagel condensation, which involves the reaction of benzaldehyde derivatives with active methylene compounds in the presence of a base.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzyl-7-hydroxy-3-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarins.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of 4-benzyl-7-oxo-3-phenylcoumarin.

Reduction: Formation of 4-benzyl-7-hydroxy-3-phenyl-3,4-dihydrocoumarin.

Substitution: Formation of halogenated derivatives of the compound.

Applications De Recherche Scientifique

4-Benzyl-7-hydroxy-3-phenylcoumarin has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes and fluorescent probes due to its unique photophysical properties.

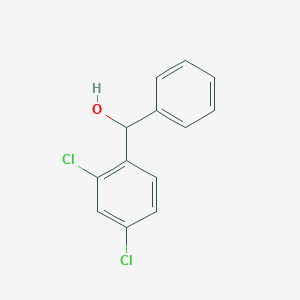

Comparaison Avec Des Composés Similaires

- 4-Hydroxy-3-phenylcoumarin

- 7-Hydroxy-4-methylcoumarin

- 4-Benzyl-7-methoxycoumarin

Comparison: 4-Benzyl-7-hydroxy-3-phenylcoumarin is unique due to the presence of both benzyl and phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to other coumarins. The hydroxy group at the 7-position also contributes to its distinct chemical reactivity and potential for forming hydrogen bonds.

Propriétés

IUPAC Name |

4-benzyl-7-hydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c23-17-11-12-18-19(13-15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)22(24)25-20(18)14-17/h1-12,14,23H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDPGYTQSJHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2831854.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2831859.png)

![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)

![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)